Biochemical Potency Comparison: Filanesib TFA vs. Ispinesib (SB-715992) and SB-743921 for KSP Inhibition
Filanesib TFA exhibits a distinct biochemical potency profile compared to other clinically-evaluated KSP inhibitors. It inhibits human KSP with an IC50 of 6 nM . In contrast, the first-generation KSP inhibitor Ispinesib (SB-715992) demonstrates a Ki(app) of 1.7 nM , while the second-generation inhibitor SB-743921 has a reported Ki of 0.1 nM . This difference in primary target engagement provides a scientific basis for selecting the appropriate tool compound for specific experimental contexts, such as when a less potent inhibitor is desired for combination studies or a specific potency window is required.
| Evidence Dimension | Biochemical Potency for KSP Inhibition |
|---|---|
| Target Compound Data | IC50 = 6 nM (human KSP) |
| Comparator Or Baseline | Ispinesib Ki(app) = 1.7 nM; SB-743921 Ki = 0.1 nM |
| Quantified Difference | Filanesib TFA is ~3.5-fold less potent than Ispinesib and ~60-fold less potent than SB-743921 in biochemical assays. |
| Conditions | Biochemical assay for human KSP |
Why This Matters
This quantifies that Filanesib TFA is not interchangeable with other KSP inhibitors due to a different potency profile, which impacts the interpretation of cell-based and in vivo results.
